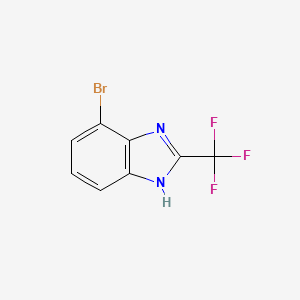

4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSWJWXZVTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216048 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-23-1 | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry and materials science. The benzimidazole scaffold is a "privileged structure" due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of a bromine atom at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 2-position often enhances metabolic stability and binding affinity. This document details a robust synthetic pathway, explains the mechanistic principles behind the reaction, and provides a full suite of characterization protocols and expected data for researchers in drug discovery and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

The most logical and efficient synthesis of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole involves the construction of the benzimidazole core through a Phillips-type condensation reaction. This approach disconnects the target molecule into two primary precursors: a substituted ortho-phenylenediamine and a source for the trifluoromethyl-containing C2 carbon.

The key disconnection is the cyclization of 4-bromo-1,2-phenylenediamine with trifluoroacetic acid (TFA) . The diamine precursor can, in turn, be readily synthesized from the commercially available starting material, 4-bromo-2-nitroaniline , via a standard nitro group reduction. This two-step sequence is reliable, scalable, and utilizes common laboratory reagents.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol and Mechanistic Insights

The synthesis is performed in two distinct stages: the reduction of the nitroaniline precursor followed by the acid-catalyzed cyclocondensation.

Part A: Synthesis of 4-bromo-1,2-phenylenediamine

The conversion of 4-bromo-2-nitroaniline to 4-bromo-1,2-phenylenediamine is a critical reduction step. While various methods exist (e.g., catalytic hydrogenation), a common and effective laboratory-scale method utilizes tin(II) chloride (SnCl₂) in an acidic medium.

Causality of Experimental Choices:

-

Tin(II) Chloride (SnCl₂): A powerful yet selective reducing agent for aromatic nitro groups in the presence of halogens, preventing dehalogenation.

-

Hydrochloric Acid (HCl): Creates the necessary acidic environment for the reduction to proceed and helps to dissolve the tin salts.

-

Sodium Hydroxide (NaOH): Used during workup to neutralize the excess acid and precipitate tin hydroxides, allowing for the extraction of the free diamine product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-nitroaniline (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid dropwise to the stirred suspension. The reaction is exothermic.

-

Reaction Execution: After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution by the slow addition of a concentrated aqueous NaOH solution until the pH is >10 to precipitate tin salts.

-

Extraction & Purification: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-bromo-1,2-phenylenediamine, which can be used directly in the next step or purified further by recrystallization.

Part B: Synthesis of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

The final step is the formation of the benzimidazole ring via the Phillips condensation of the synthesized diamine with trifluoroacetic acid. TFA serves as both a reactant and an acidic catalyst.[1][3]

Mechanism of Cyclization: The reaction proceeds via a nucleophilic acyl substitution, followed by intramolecular cyclization and dehydration. The more nucleophilic amino group attacks the carbonyl of TFA, forming a tetrahedral intermediate which then collapses to an amide. The second amino group then attacks the amide carbonyl in an intramolecular fashion. The resulting intermediate eliminates two molecules of water to yield the aromatic benzimidazole ring.

Caption: Simplified mechanism of the Phillips condensation.

Experimental Protocol:

-

Reaction Setup: Combine 4-bromo-1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (TFA, ~3-5 eq) in a round-bottom flask. Polyphosphoric acid (PPA) can be added as a condensing and dehydrating agent.

-

Reaction Execution: Heat the mixture at 120-140 °C for 4-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.

-

Work-up: Cool the reaction mixture and carefully add it to a beaker of ice water. Neutralize the solution with a base such as ammonium hydroxide or sodium carbonate until a precipitate forms.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-bromo-2-(trifluoromethyl)-1H-benzimidazole.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[4] Due to tautomerism in NH-benzimidazoles, the signals for positions 4/7 and 5/6 can be averaged in solution. However, the bromine substituent at the 4-position locks the tautomeric form, resulting in distinct signals.

| Analysis | Expected Chemical Shift (δ) / Pattern | Rationale |

| ¹H NMR | ~13-14 ppm (broad singlet, 1H, N-H) ~7.8-8.0 ppm (d, 1H, H-7) ~7.6-7.7 ppm (d, 1H, H-5) ~7.3-7.4 ppm (t, 1H, H-6) | The N-H proton is deshielded and often broad. The aromatic protons will exhibit a characteristic three-proton system; exact shifts and coupling constants depend on the solvent. |

| ¹³C NMR | ~145 ppm (q, JCF ≈ 37 Hz, C-2) ~120 ppm (q, JCF ≈ 268 Hz, -CF₃) ~110-140 ppm (Aromatic Carbons) ~115 ppm (C-Br) | The carbon attached to the CF₃ group (C-2) appears as a quartet due to coupling with fluorine. The CF₃ carbon itself is also a quartet with a large coupling constant. The C-Br carbon (C-4) will be shifted upfield compared to other aromatic carbons. |

| ¹⁹F NMR | ~ -60 to -65 ppm (singlet, 3F) | A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for the successful incorporation of the CF₃ moiety.[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern. The presence of bromine is easily identified.[6]

| Parameter | Expected Value / Observation |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol [7][8] |

| Molecular Ion (M⁺) | A pair of peaks at m/z ≈ 264 and 266. |

| Isotopic Pattern | The M⁺ and M⁺+2 peaks should have a relative intensity of approximately 1:1, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| Key Fragmentation Ions | Loss of Br (m/z ≈ 185), loss of CF₃ (m/z ≈ 195/197), and other fragments corresponding to the cleavage of the benzimidazole core. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N / C=C Stretch | 1620 - 1450 |

| C-F Stretch | 1350 - 1100 (strong, multiple bands) |

Conclusion

This guide outlines a reliable and well-documented synthetic route for 4-bromo-2-(trifluoromethyl)-1H-benzimidazole. The two-step procedure, starting from 4-bromo-2-nitroaniline, is efficient and employs standard laboratory techniques. The provided characterization data and protocols serve as a benchmark for researchers to verify the identity and purity of their synthesized material. The successful synthesis of this compound provides a valuable intermediate for the development of novel pharmaceuticals and advanced functional materials.

References

-

Wikipedia. o-Phenylenediamine. Available from: [Link]

-

Flong Chemical Co., Ltd. 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole product page. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant publication. Available from: [Link]

-

Wisdomlib. o-phenylenediamine: Significance and symbolism. Available from: [Link]

-

ResearchGate. The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Available from: [Link]

-

ResearchGate. Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl- 1H-1,3-benzimidazoles. Available from: [Link]

-

Scribd. o-Phenylenediamine: Uses & Reactions. Available from: [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Available from: [Link]

-

SpringerLink. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available from: [Link]

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. Available from: [Link]

-

ResearchGate. Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in Aqueous Media. Available from: [Link]

-

ResearchGate. Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Available from: [Link]

-

PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available from: [Link]

-

PubMed. TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. Available from: [Link]

-

PubChem. 4-Bromo-1H-benzimidazole. Available from: [Link]

-

Frontiers. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Available from: [Link]

-

NIST WebBook. 1H-Benzimidazole. Available from: [Link]

-

Vegpharm. 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole. Available from: [Link]

-

ResearchGate. SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsm.com [ijpsm.com]

- 3. researchgate.net [researchgate.net]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6587-23-1 | 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole - 杭州氟药药业有限公司 [fluoropharm.com]

- 8. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 6587-23-1), a heterocyclic compound of significant interest in modern drug discovery and development. Benzimidazole scaffolds are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1][2][3] The strategic incorporation of a trifluoromethyl group and a bromine atom onto the benzimidazole core imparts unique electronic and metabolic characteristics, making a thorough understanding of its physicochemical profile essential for researchers. This document details the identity, key properties, and validated experimental protocols for determining the melting point, solubility, and pKa of this compound, offering both theoretical grounding and practical, field-proven methodologies for scientists in pharmaceutical and chemical research.

Compound Identification and Structural Profile

4-bromo-2-(trifluoromethyl)-1H-benzimidazole is a substituted aromatic heterocyclic compound. The fusion of a benzene ring with an imidazole ring forms the core benzimidazole structure. The trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group known to enhance metabolic stability and receptor binding affinity in drug candidates. The bromine atom at the 4-position provides a site for further synthetic modification and influences the molecule's overall electronic distribution and lipophilicity.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-bromo-2-(trifluoromethyl)-1H-benzimidazole | [4] |

| CAS Number | 6587-23-1 | [4][5][6] |

| Molecular Formula | C₈H₄BrF₃N₂ | [4][6][7] |

| Molecular Weight | 265.03 g/mol | [4][7] |

| Canonical SMILES | FC(F)(F)c1nc2c(Br)cccc2[nH]1 | [7] |

| InChI Key | MWSWJWXZVTVPEQ-UHFFFAOYSA-N |[7] |

Core Physicochemical Properties and Their Significance in Drug Development

The physicochemical properties of a compound are foundational to its behavior in biological systems, governing everything from formulation to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 2: Key Physicochemical Properties

| Property | Value (Predicted/Reported) | Significance in Drug Development |

|---|---|---|

| Melting Point | 155-156 °C | Indicates purity and lattice energy; important for formulation and stability.[4] |

| Boiling Point | 323.4 °C (Predicted at 760 mmHg) | Relates to volatility; less critical for solid dosage forms but relevant for processing.[4] |

| Aqueous Solubility | Low (Qualitative) | Directly impacts bioavailability; a primary challenge for oral drug delivery.[8] |

| XLogP3 | 3.0 - 3.1 | Measures lipophilicity; critical for membrane permeability and target engagement.[4][9] |

| pKa | ~8.5 - 9.0 (Predicted for isomers) | Determines the ionization state at physiological pH, affecting solubility, absorption, and receptor interaction.[10][11] |

Melting Point: A Criterion for Purity and Stability

The sharp, defined melting point range of a crystalline solid is a primary indicator of its purity.[12] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[12] For 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, the reported range of 155-156 °C suggests a stable crystalline solid under standard conditions.[4] This property is crucial for quality control during synthesis and for the development of stable solid dosage forms.

Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters for oral drug candidates. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Benzimidazoles, in general, exhibit low water solubility, a challenge that must be addressed during formulation.[8] The high predicted LogP value of ~3.1 for this compound further suggests a lipophilic nature, correlating with low aqueous solubility.[4][9]

Acid Dissociation Constant (pKa): Governing Ionization and Interaction

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. The benzimidazole ring system is amphoteric, meaning it can act as both a weak acid (N-H proton) and a weak base (lone pair on the other nitrogen). This ionization state is critical as it influences solubility, membrane permeability (the non-ionized form is typically more permeable), and the ability to form ionic bonds with biological targets.[3] For benzimidazoles, pKa values can range from approximately 4.5 to 7.4.[13][14]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, reliable methods for the experimental determination of the key properties discussed above.

Protocol for Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of liquefaction to complete melting.[15] A slow, controlled heating rate is essential for accuracy.[12]

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the 4-bromo-2-(trifluoromethyl)-1H-benzimidazole sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column approximately 2-3 mm high.[16]

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (~10-15 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the heating rate to a slow, controlled ramp (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point found in the previous step.[12]

-

Observation & Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the last solid crystal melts. The melting point is reported as the range T1-T2.[16]

Caption: Workflow for Melting Point Determination.

Protocol for Equilibrium Aqueous Solubility Determination

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[17][18] It involves agitating an excess of the solid compound in a specific solvent (e.g., pH 7.4 buffer) for a sufficient period to reach thermodynamic equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Methodology (Shake-Flask Method):

-

System Preparation: To a series of glass vials, add a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Compound Addition: Add an excess amount of solid 4-bromo-2-(trifluoromethyl)-1H-benzimidazole to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[18]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: Report the solubility in units such as mg/mL or µM.

Caption: Shake-Flask Method for Solubility.

Protocol for pKa Determination

Principle: The pKa of a compound can be determined by monitoring changes in its UV-Visible absorbance spectrum as a function of pH.[19] According to the Henderson-Hasselbalch equation, the ratio of the ionized to non-ionized species changes with pH. This change often results in a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity, which can be used to calculate the pKa.

Methodology (UV-Vis Spectrophotometry):

-

Stock Solution: Prepare a concentrated stock solution of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole in a suitable organic solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the pKa.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample, including a blank for each buffer.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a selected wavelength versus pH.

-

pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined mathematically by fitting the data to the appropriate equation or graphically as the midpoint of the curve. Multiple pKa values may be observed if the compound has multiple ionizable groups in the pH range studied.[13][14]

Caption: UV-Vis Spectrophotometry for pKa Determination.

Conclusion

4-bromo-2-(trifluoromethyl)-1H-benzimidazole is a compound with significant potential, stemming from its privileged benzimidazole core and strategic halogen and trifluoromethyl substitutions. Its physicochemical profile—characterized by a defined melting point, low aqueous solubility, and a lipophilic nature—presents both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. A thorough and early understanding of these fundamental properties is not merely an academic exercise; it is a critical prerequisite for the rational design of effective formulations, the prediction of in vivo behavior, and the ultimate success of a therapeutic development program.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Faculty of Science, University of Basrah. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

-

Semantic Scholar. (n.d.). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Mora-Diez, N., & Keller, A. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(36), 18038–18046.

-

World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

- Goger, N. G., & Kır, G. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.

-

ACS Publications. (n.d.). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzimidazole, 4-bromo-2-(trifluoromethyl)- (CAS 6587-23-1). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Test Procedure Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Nafie, M. S., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

-

Hangzhou Fluoro Pharmaceutical Co., Ltd. (n.d.). 6587-23-1 | 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

- Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Synthesis, 19(6), 633-654.

- Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.

-

Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Retrieved from [Link]

-

1PlusChem. (n.d.). 6587-23-1 | 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

-

NIST. (n.d.). Benzimidazole, 4-bromo-2-(trifluoromethyl)-. Retrieved from [Link]

-

VEGPHARM. (n.d.). 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

-

LinkedIn. (2025). The Role of Benzimidazole Derivatives in Advanced Materials and Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. Retrieved from [Link]

-

PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. echemi.com [echemi.com]

- 5. 6587-23-1 | 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole - 杭州氟药药业有限公司 [fluoropharm.com]

- 6. 1pchem.com [1pchem.com]

- 7. Benzimidazole, 4-bromo-2-(trifluoromethyl)- (CAS 6587-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-BENZIMIDAZOLE, 6-BROMO-2-(TRIFLUOROMETHYL)- | 3671-60-1 [m.chemicalbook.com]

- 11. 4-BROMO-6-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 175135-14-5 [amp.chemicalbook.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and experimental considerations that underpin the characterization of complex substituted benzimidazoles.

Introduction: The Structural Significance of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

The benzimidazole scaffold is a cornerstone in pharmaceutical development, renowned for its diverse biological activities[1]. The introduction of a bromine atom and a trifluoromethyl (CF₃) group onto this core structure, as in 4-bromo-2-(trifluoromethyl)-1H-benzimidazole (Molecular Formula: C₈H₄BrF₃N₂; Molecular Weight: 265.03 g/mol ), creates a molecule with unique electronic and lipophilic properties[2][3]. The bromine atom serves as a versatile synthetic handle for further functionalization, while the electron-withdrawing CF₃ group often enhances metabolic stability and binding affinity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide synthesizes data from NMR, IR, and MS to build a complete and validated spectroscopic profile of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms within the molecule. For 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, we anticipate signals from two distinct regions: the aromatic protons on the benzene ring and the single proton on the imidazole nitrogen (N-H).

-

Aromatic Protons (7.0-8.0 ppm): The benzene portion of the molecule contains three protons. Their exact chemical shifts and splitting patterns are dictated by the electronic effects of the bromine and the fused imidazole ring. Typically, these protons resonate in the 7.0 to 8.3 ppm range[1]. The substitution pattern will lead to a complex splitting pattern (e.g., doublets, triplets, or doublet of doublets) that can be resolved to confirm the 4-bromo substitution.

-

N-H Proton (12.0-14.0 ppm): The N-H proton of a benzimidazole is highly characteristic. In a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆), this proton exhibits a significant downfield shift, often appearing as a broad singlet between 12.0 and 13.6 ppm[1][4]. This deshielding is a result of the aromatic ring current and intermolecular hydrogen bonding with the solvent[1]. The signal's broadness can be attributed to chemical exchange and quadrupolar broadening from the adjacent nitrogen atom[1][4]. The use of an aprotic solvent like DMSO-d₆ is a key experimental choice, as it slows the rate of proton exchange, allowing for the observation of this otherwise elusive signal[4][5].

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons and the unique carbons of the imidazole ring and the CF₃ group.

-

Aromatic and Imidazole Carbons (110-150 ppm): The six carbons of the benzene ring and the two carbons of the imidazole ring will resonate in this region. The carbon atom attached to the bromine (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. The C-2 carbon, directly bonded to the highly electron-withdrawing CF₃ group, is expected to be significantly deshielded (shifted downfield).

-

Trifluoromethyl Carbon (CF₃) (~120 ppm, quartet): The carbon of the CF₃ group is a key diagnostic signal. Due to the strong electron-withdrawing effect of the three fluorine atoms, its chemical shift is substantial. Furthermore, it will appear as a quartet due to spin-spin coupling with the three directly attached fluorine nuclei (¹J_CF).

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive for fluorinated compounds. Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique provides a clean and direct confirmation of the CF₃ group's presence[6].

-

Trifluoromethyl Group (CF₃) (-60 to -65 ppm): The three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp singlet in a proton-decoupled spectrum. Its chemical shift is typically found in the range of -60 to -65 ppm relative to a CFCl₃ standard[7][8]. The trifluoromethyl group is a preferred NMR tag in protein studies due to its strong signal and sensitivity to the local chemical environment[9].

Spectroscopic Data Summary (NMR)

| Analysis | Region (ppm) | Expected Signal and Interpretation |

| ¹H NMR | 12.0 - 14.0 | (s, 1H, broad) - Imidazole N-H proton, deshielded by H-bonding in DMSO[1][4]. |

| 7.0 - 8.0 | (m, 3H) - Aromatic protons (H-5, H-6, H-7), complex splitting pattern. | |

| ¹³C NMR | 110 - 150 | Multiple signals corresponding to the 8 carbons of the benzimidazole core. |

| ~120 | (q, ¹J_CF ≈ 270 Hz) - Carbon of the CF₃ group, split by three fluorine atoms[7]. | |

| ¹⁹F NMR | -60 to -65 | (s, 3F) - Single peak for the three equivalent fluorine atoms of the CF₃ group[7][8]. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole into a clean, dry vial[1].

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is highly recommended for benzimidazoles to ensure solubility and clear observation of the N-H proton[1][4].

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.

Diagram: NMR Data Integration for Structural Confirmation

Caption: Integrated NMR approach for structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Interpretation of the IR Spectrum

The IR spectrum of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole is characterized by several key absorption bands. An evaluated spectrum is available in the Coblentz Society's collection via the NIST WebBook[10].

-

N-H Stretch (3400-3200 cm⁻¹): A broad absorption band in this region is characteristic of the N-H bond stretching vibration in the imidazole ring. The broadening is due to intermolecular hydrogen bonding in the solid state.

-

C-H Aromatic Stretch (~3100-3000 cm⁻¹): Sharp, medium-intensity bands in this region correspond to the C-H stretching of the aromatic ring.

-

C=N and C=C Stretching (1650-1450 cm⁻¹): The benzimidazole ring system contains both C=N and C=C bonds, which give rise to a series of sharp absorption bands in this "fingerprint" region. These are crucial for confirming the heterocyclic core.

-

C-F Stretching (1200-1000 cm⁻¹): The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in this region. This is often one of the most intense signals in the spectrum of a fluorinated compound.

-

C-Br Stretch (< 700 cm⁻¹): The vibration of the carbon-bromine bond typically appears at lower wavenumbers, often below the standard range of many mid-IR spectrometers, but its presence can be inferred from the overall spectral pattern.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3400 - 3200 | N-H Stretch (H-bonded) | Medium-Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp |

| 1620 - 1580 | C=N Stretch | Medium |

| 1500 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1200 - 1000 | C-F Stretch | Very Strong |

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of the empty sample chamber should be recorded first.

Diagram: FT-IR Experimental Workflow

Caption: Simplified workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Interpretation of the Mass Spectrum

For 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, an electron ionization (EI) mass spectrum would reveal several key features.

-

Molecular Ion (M⁺) Peak: The molecular weight of the compound is 265.03. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 265 and m/z 267. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic signature is a definitive indicator of a monobrominated compound[11].

-

Key Fragmentation Pathways: The fragmentation of the benzimidazole core is well-studied[12][13][14]. Common fragmentation patterns involve the loss of stable neutral molecules or radicals:

-

Loss of Br: A peak at m/z 186 ([M-Br]⁺) would correspond to the loss of the bromine radical.

-

Loss of CF₃: A peak at m/z 196 ([M-CF₃]⁺) would indicate the loss of the trifluoromethyl radical.

-

Loss of HCN: Benzimidazoles characteristically lose a molecule of hydrogen cyanide from the imidazole ring[13][14]. This could occur after an initial fragmentation, for example, from the [M-Br]⁺ fragment to give a peak at m/z 159.

-

Predicted Mass Spectrometry Data

| m/z Value | Proposed Ion/Fragment | Notes |

| 265 / 267 | [C₈H₄BrF₃N₂]⁺ | Molecular Ion (M⁺). Characteristic 1:1 isotopic pattern for Bromine[11]. |

| 196 / 198 | [C₈H₄BrN₂]⁺ | [M-CF₃]⁺ |

| 186 | [C₈H₄F₃N₂]⁺ | [M-Br]⁺ |

| 159 | [C₇H₄F₃N]⁺ | [M-Br-HCN]⁺ |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Instrumentation: A mass spectrometer with an EI source is used. The instrument can be coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Sample Introduction: A small amount of the sample, dissolved in a volatile solvent like methanol, is introduced into the high-vacuum source.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio before being detected.

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Primary fragmentation routes in mass spectrometry.

Integrated Analysis and Conclusion

No single spectroscopic technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary methods.

-

Mass Spectrometry establishes the elemental composition (C₈H₄F₃N₂) and confirms the presence of one bromine atom via the molecular weight and isotopic pattern.

-

IR Spectroscopy confirms the presence of key functional groups: the N-H bond, the aromatic C-H bonds, the benzimidazole ring system (C=N, C=C), and the highly characteristic C-F bonds of the trifluoromethyl group.

-

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive structural map. It confirms the number and environment of each proton, maps the carbon skeleton, and provides unambiguous evidence for the CF₃ group. The combination of these NMR techniques allows for the precise assignment of the 4-bromo substitution pattern.

Together, these three pillars of spectroscopic analysis provide a self-validating system, delivering an unambiguous and trustworthy confirmation of the identity, structure, and purity of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, a molecule of considerable importance to the scientific community.

References

-

International Journal of Development Research. Study of mass spectra of benzimidazole derivatives. [Link][12]

-

Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65–79. [Link][15]

-

Plescia, C., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 58(3), 147-156. [Link][9]

-

Semantic Scholar. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link][16]

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7297. [Link][13]

-

Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link][14]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][17]

-

NIST. Benzimidazole, 4-bromo-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link][10]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link][5]

-

Semantic Scholar. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link][18]

-

ResearchGate. How can benzimidazole protone shift?. [Link][4]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1754–1765. [Link][19]

-

Journal of the American Chemical Society. NMR parameters of the individual fluorines of the trifluoromethyl group. [Link][20]

-

The Royal Society of Chemistry. Supporting Information for [Article Title]. [Link][7]

-

ResearchGate. 19F-NMR analyses enabled by direct trifluoromethylation. [Link][22]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link][23]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link][24]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link][8]

-

Hangzhou Fluoropharm Co., Ltd. 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole. [Link][2]

-

PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. [Link][3]

-

Heriot-Watt University Research Portal. Synthesis, reactions, and spectroscopic properties of benzimidazoles. [Link][25]

-

American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link][26]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link][27]

-

ResearchGate. IR spectra of benzimidazole and the complexes. [Link][28]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link][29]

-

SpectraBase. 4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol - 13C NMR. [Link][30]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][31]

-

MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link][32]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6587-23-1 | 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole - 杭州氟药药业有限公司 [fluoropharm.com]

- 3. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole, 4-bromo-2-(trifluoromethyl)- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 13. journalijdr.com [journalijdr.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 18. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biophysics.org [biophysics.org]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. spectrabase.com [spectrabase.com]

- 31. 19F [nmr.chem.ucsb.edu]

- 32. mdpi.com [mdpi.com]

In Vitro Screening of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro screening of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound with significant potential in drug discovery. Drawing upon the established biological activities of the broader 2-(trifluoromethyl)benzimidazole class, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's therapeutic potential, primarily focusing on its promising antiprotozoal and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Introduction: The Scientific Rationale for Screening 4-bromo-2-(trifluoromethyl)-1H-benzimidazole

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural similarity to natural purines allows for interaction with a wide array of biological targets. The introduction of a trifluoromethyl group at the 2-position is of particular interest, as this electron-withdrawing moiety can significantly enhance metabolic stability and target affinity.

Recent studies have highlighted that 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit potent in vitro activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some analogues demonstrating efficacy in the nanomolar range.[2][3] Furthermore, this class of compounds has shown promise in oncology, with reports of derivatives inducing ferroptosis in hepatocellular carcinoma cells and exhibiting cytotoxic effects against various cancer cell lines.[4][5] The inclusion of a bromo substituent at the 4-position of the benzimidazole ring is hypothesized to further modulate the compound's activity, potentially enhancing its potency or altering its selectivity.

This guide, therefore, proposes a screening strategy to first establish a baseline cytotoxicity profile, followed by a focused investigation into the antiprotozoal and anticancer activities of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole.

The Screening Cascade: A Multi-Faceted Approach

A hierarchical screening approach is recommended to efficiently characterize the biological activity of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole. This cascade begins with broad cytotoxicity assessments to determine the compound's therapeutic window, followed by specific primary and secondary assays to probe its antiprotozoal and anticancer potential.

Caption: A workflow to investigate ferroptosis as a potential mechanism of anticancer activity.

Investigating the Antiprotozoal Mechanism

While some benzimidazoles are known to inhibit tubulin polymerization, studies on 2-(trifluoromethyl)benzimidazole derivatives have suggested this may not be their primary mechanism. [6]Therefore, alternative mechanisms should be explored.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically-driven approach to the in vitro screening of 4-bromo-2-(trifluoromethyl)-1H-benzimidazole. By following this tiered strategy, researchers can efficiently determine the compound's cytotoxic profile, identify its primary therapeutic potential in the areas of antiprotozoal and anticancer activity, and begin to elucidate its mechanism of action. Positive results from this screening cascade would warrant further investigation, including in vivo efficacy studies and medicinal chemistry efforts to optimize the lead compound.

References

-

Moraes, J., et al. (2007). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. PubMed. Available at: [Link]

-

Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. Available at: [Link]

-

Hernández-Luis, F., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. ResearchGate. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2003). Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. PubMed. Available at: [Link]

-

Li, Y., et al. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. PubMed. Available at: [Link]

-

Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Trifluoromethyl-Containing Benzimidazoles: A Technical Guide

Introduction: The Benzimidazole Scaffold and the Transformative Influence of the Trifluoromethyl Group

The benzimidazole core, a bicyclic heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The introduction of a trifluoromethyl (CF3) group to this versatile scaffold has proven to be a transformative strategy in drug discovery. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the diverse mechanisms of action of trifluoromethyl-containing benzimidazoles, moving beyond their well-known role as proton pump inhibitors to their emerging applications as antimicrobial, antiparasitic, anti-inflammatory, and ion channel modulating agents.

I. Inhibition of Proton Pumps: The Cornerstone of Gastric Acid Suppression

The most well-established mechanism of action for a subset of trifluoromethyl-containing benzimidazoles is the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining.[3]

A. The Molecular Hijacking of the Proton Pump

Trifluoromethyl-containing benzimidazoles such as lansoprazole are prodrugs that require activation in an acidic environment.[4] The acidic compartment of the parietal cell's secretory canaliculus facilitates their conversion into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to its irreversible inactivation.[4] This blockade of the proton pump effectively abolishes gastric acid secretion, providing relief from acid-related disorders.

Experimental Workflow: Assessing Proton Pump Inhibition

Caption: Workflow for in vitro assessment of H+/K+ ATPase inhibition.

II. Broad-Spectrum Antimicrobial and Antiparasitic Activity: Beyond the Proton Pump

Recent research has unveiled the significant potential of trifluoromethyl-containing benzimidazoles as potent antimicrobial and antiparasitic agents. Their mechanisms of action in these contexts are diverse and target essential cellular processes in pathogens.

A. Disruption of DNA Topology: Inhibition of DNA Gyrase and Topoisomerase

Several trifluoromethyl-containing benzimidazole derivatives have demonstrated potent antibacterial activity through the inhibition of DNA gyrase, an enzyme crucial for maintaining DNA topology during replication, transcription, and repair.[5][6] By binding to the enzyme, these compounds prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. This mechanism is distinct from that of many existing antibiotics, offering a potential avenue to combat drug-resistant strains.

B. Targeting Folate Biosynthesis: Dihydrofolate Reductase (DHFR) Inhibition

The folate biosynthesis pathway is a well-established target for antimicrobial agents. Some novel pyrimidine-clubbed benzimidazole derivatives containing a trifluoromethyl group have been shown to be effective inhibitors of dihydrofolate reductase (DHFR).[7] DHFR is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to the cessation of microbial growth.

C. Interference with Microtubule Dynamics: Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a validated strategy in cancer chemotherapy and is also a promising mechanism for antiparasitic action. Several trifluoromethyl-containing benzimidazoles have been identified as potent inhibitors of tubulin polymerization.[8][9][10][11] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport in eukaryotic pathogens. This disruption leads to cell cycle arrest and apoptosis.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by trifluoromethyl-benzimidazoles.

III. Modulating the Inflammatory Cascade: Anti-inflammatory Mechanisms

Trifluoromethyl-containing benzimidazoles have emerged as a promising class of anti-inflammatory agents, acting through multiple pathways to dampen the inflammatory response.

A. Inhibition of Neutrophil Function

One of the key anti-inflammatory mechanisms of certain trifluoromethyl-containing benzimidazoles is the inhibition of neutrophil function.[12] These compounds have been shown to inhibit neutrophil chemotaxis and the release of lysosomal enzymes, both of which are critical processes in the propagation of inflammation. By suppressing these neutrophil activities, these benzimidazoles can effectively reduce tissue damage associated with inflammatory conditions.

B. Cyclooxygenase (COX) Inhibition: A Complex Interplay

The role of trifluoromethyl-containing benzimidazoles in COX inhibition is nuanced. While some derivatives have been shown to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, others exhibit anti-inflammatory effects that are independent of COX-2 inhibition.[12][13][14][15][16][17] For instance, some trifluoromethyl analogues of known COX inhibitors demonstrate potent anti-inflammatory activity despite having significantly reduced COX-2 inhibitory capacity.[15] This suggests that these compounds may act on downstream targets in the inflammatory cascade or through entirely different pathways.

C. Attenuation of Cytokine Production

The inhibition of pro-inflammatory cytokine production is another important anti-inflammatory mechanism of this class of compounds. Certain benzimidazole derivatives have been shown to reduce the release of key cytokines such as IL-6 and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[18] By modulating the cytokine milieu, these compounds can help to resolve inflammation and prevent its chronicization.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | IC50/EC50 | Reference |

| 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole | Neutrophil Chemotaxis (fMLP-induced) | 5 µM | [12] |

| 5-Methyl-2,2,2-trifluoroethylsulfonyl-1H-benzimidazole | Lysosomal Enzyme Release | 16-25 µM | [12] |

| CF3-indomethacin | mCOX-2 | 267 nM | [14] |

| CF3-indomethacin | oCOX-1 | > 100 µM | [14] |

IV. Fine-Tuning Neuronal and Cellular Excitability: Ion Channel Modulation

Trifluoromethyl-containing benzimidazoles have been identified as modulators of various ion channels, highlighting their potential in treating neurological disorders and other conditions related to ion channel dysfunction.

A. Activation of Potassium Channels

A notable mechanism of action is the activation of specific potassium channels. For example, certain trifluoromethyl-benzimidazolones are potent activators of the large-conductance Ca2+-activated K+ (BK) channels.[19] Activation of these channels leads to hyperpolarization of the cell membrane, which can reduce cellular excitability. Additionally, other derivatives have been shown to modulate Kv7 potassium channels, which are important regulators of neuronal firing.[20]

B. Modulation of Calcium and Chloride Channels

Beyond potassium channels, there is evidence that trifluoromethyl-containing compounds can modulate other ion channels, including calcium and chloride channels.[21][22][23][24] For instance, some benzimidazolones that activate BK channels also enhance Ca2+-gated Cl- currents.[21] This multifaceted ion channel activity suggests that these compounds could have complex effects on cellular physiology.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific K+ channel subunit).

-

Electrode Preparation: Fabricate and fire-polish borosilicate glass micropipettes to a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution.

-

Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit ion channel currents.

-

Compound Application: Perfuse the cell with an extracellular solution containing the trifluoromethyl-containing benzimidazole at various concentrations.

-

Data Acquisition and Analysis: Record the changes in ion channel currents in response to the compound. Analyze the data to determine the effect of the compound on channel activation, inactivation, and conductance.

Conclusion: A Scaffold of Immense Therapeutic Potential

The trifluoromethyl-containing benzimidazole scaffold is a testament to the power of medicinal chemistry in creating diverse and potent therapeutic agents. While their role as proton pump inhibitors is well-established, their mechanisms of action extend far beyond gastric acid suppression. As our understanding of their interactions with various biological targets deepens, so too does their potential to address a wide range of unmet medical needs, from infectious diseases and inflammatory disorders to neurological conditions. The continued exploration of this remarkable chemical class promises to yield new and improved therapies in the years to come.

References

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science, 49(1), 21-32. [Link]

-

Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. (n.d.). PMC. [Link]

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2024, August 14). CoLab.

-

Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria. (2019). Journal of Medicinal Chemistry, 62(2), 1022–1035. [Link]

-

Chemical modulation of Kv7 potassium channels. (n.d.). PMC. [Link]

-

Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone. (n.d.). PubMed. [Link]

-

Stimulation of Ca2+-gated Cl- currents by the calcium-dependent K+ channel modulators NS1619 [1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl] - (n.d.). PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Semantic Scholar. [Link]

-

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. (n.d.). MDPI. [Link]

-

Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-Trifluoromethyl Pyrido[1,2-a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria. (n.d.). ResearchGate. [Link]

-

Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. (n.d.). PubMed. [Link]

-

Antiinflammatory benzimidazole derivative with inhibitory effects on neutrophil function. (n.d.). PubMed. [Link]

-

TH1 and TH2 cytokine inhibition by 3,5-bis(trifluoromethyl)pyrazoles, a novel class of immunomodulators. (n.d.). PubMed. [Link]

-

Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. (n.d.). PubMed. [Link]

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (n.d.). ACS Publications. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. [Link]

-

Structure-Activity Relationship and in Vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies of N-aryl 3-Trifluoromethyl Pyrido[1,2- a]benzimidazoles That Are Efficacious in a Mouse Model of Schistosomiasis. (n.d.). PubMed. [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). PLOS ONE. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025, October 29). PeerJ. [Link]

-

A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. (n.d.). PMC. [Link]

-

The benzimidazole inhibitor reduces proinflammatory cytokine/chemokine... (n.d.). ResearchGate. [Link]

-

Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. (n.d.). PubMed. [Link]

-

Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). RSC Publishing. [Link]

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025, July 1). PubMed. [Link]

-

Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7. (n.d.). PubMed Central. [Link]

-

Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017, July 27). PubMed. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). PubMed. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]

-

Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors. (n.d.). PubMed. [Link]

-

Modulation of Cl- secretion by benzimidazolones. II. Coordinate regulation of apical GCl and basolateral GK. (n.d.). PubMed. [Link]

-

Synthesis and Pharmacological Activity of Trifluoromethyl-Containing Imidazo[1,2- A ]Benzimidazoles. (n.d.). Pharmaceutical Chemistry Journal. [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (n.d.). NIH. [Link]

-

Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017, June 26). ACS Publications. [Link]

-

K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. (n.d.). PMC. [Link]

-

Chemical modulation of Kv7 potassium channels. (n.d.). RSC Publishing. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (n.d.). Frontiers. [Link]

-

Calcium Channel Modulation: Ability to Inhibit or Promote Calcium Influx Resides in the Same Dihydropyridine Molecule. (n.d.). PubMed. [Link]

-

Direct Modulation of Volume-Regulated Anion Channels by Ca(2+) Chelating Agents. (n.d.). PubMed. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC. [Link]

-

Modulation of Ca by agents affecting voltage-sensitive Ca channels in mesangial cells. (n.d.). PubMed. [Link]831846/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of tubulin polymerization inhibitors as anticancer agents | Semantic Scholar [semanticscholar.org]

- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiinflammatory benzimidazole derivative with inhibitory effects on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stimulation of Ca2+-gated Cl- currents by the calcium-dependent K+ channel modulators NS1619 [1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one] and isopimaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calcium channel modulation: ability to inhibit or promote calcium influx resides in the same dihydropyridine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct modulation of volume-regulated anion channels by Ca(2+) chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of Ca by agents affecting voltage-sensitive Ca channels in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bromo-Substituted Benzimidazoles: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary